molecular formula C13H9ClF3NO3S B14838249 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14838249
M. Wt: 351.73 g/mol
InChI Key: IAAPHGYZDUBOII-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClF3NO3S It is a derivative of pyridine, characterized by the presence of a benzyloxy group at the 4-position, a trifluoromethyl group at the 6-position, and a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)-6-(trifluoromethyl)pyridine.

    Sulfonylation: The pyridine derivative is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the sulfonylation reaction.

    Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in the study of enzyme inhibition and protein modification.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-2-pyridinesulfonyl chloride: Similar in structure but lacks the benzyloxy group.

    Pyridine-3-sulfonyl chloride: Similar sulfonyl chloride functionality but differs in the position of the sulfonyl chloride group.

Uniqueness

4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C13H9ClF3NO3S

Molecular Weight

351.73 g/mol

IUPAC Name

4-phenylmethoxy-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C13H9ClF3NO3S/c14-22(19,20)12-7-10(6-11(18-12)13(15,16)17)21-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

IAAPHGYZDUBOII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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